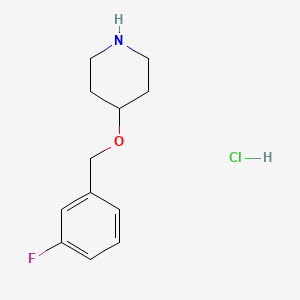

4-((3-Fluorobenzyl)oxy)piperidine hydrochloride

Description

Nomenclature and Structural Classification

4-((3-Fluorobenzyl)oxy)piperidine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry conventions as 4-[(3-fluorophenyl)methoxy]piperidine hydrochloride. The compound possesses the Chemical Abstracts Service registry number 1185298-16-1 and exhibits a molecular formula of C₁₂H₁₇ClFNO with a molecular weight of 245.73 grams per mole. The structural architecture consists of a six-membered piperidine ring bearing an oxygen-linked 3-fluorobenzyl substituent at the 4-position, with the entire molecule existing as a hydrochloride salt form to enhance stability and solubility characteristics.

The compound demonstrates structural classification as a substituted piperidine derivative within the broader category of heterocyclic organic compounds. The piperidine core structure contains five carbon atoms and one nitrogen atom arranged in a saturated six-membered ring configuration, with the nitrogen atom functioning as a secondary amine in the free base form. The 3-fluorobenzyl substituent introduces both aromatic character through the benzene ring and electronic modification through the fluorine atom positioned at the meta position relative to the benzyl carbon attachment point.

Crystallographic and spectroscopic analysis reveals that the compound adopts conformational preferences influenced by the fluorine substitution pattern. Nuclear magnetic resonance studies of related fluorinated piperidines have demonstrated the tendency for these compounds to adopt gauche conformations in solution, with the fluorine atoms playing crucial roles in determining the overall three-dimensional structure. The compound's structural features position it within the broader classification of organofluorine compounds, specifically fluorinated nitrogen heterocycles that have gained prominence in medicinal chemistry applications.

Historical Context of Fluorinated Piperidine Derivatives

The development of fluorinated piperidine derivatives emerged from the broader evolution of organofluorine chemistry, which traces its origins to the mid-20th century when researchers began systematically investigating the effects of fluorine substitution on organic molecules. The introduction of fluorine atoms into piperidine structures represents a convergence of two significant areas of chemical research: the exploration of saturated nitrogen heterocycles and the strategic application of fluorine's unique properties to modify molecular behavior.

Historical perspectives on fluorinated piperidine synthesis reveal that early approaches faced significant challenges related to the competing hydrodefluorination pathways that could lead to unwanted defluorinated products. The development of reliable synthetic methodologies for accessing fluorinated piperidines required substantial advances in catalytic systems and reaction conditions. Research published in 2020 documented the successful implementation of palladium-catalyzed hydrogenation protocols that enabled the selective transformation of fluoropyridines to fluorinated piperidines while maintaining the fluorine substituents.

The synthetic accessibility of fluorinated piperidines has been greatly enhanced through the development of heterogeneous catalytic systems that demonstrate chemoselectivity for the reduction of fluoropyridines over other aromatic systems. These methodological advances have enabled researchers to prepare gram-scale quantities of fluorinated piperidine derivatives with excellent diastereoselectivity and good functional group tolerance. The historical progression from early fluorination attempts using reagents like perfluoro-N-fluoropiperidine in 1964 to modern sophisticated synthetic protocols illustrates the substantial evolution in the field.

Contemporary synthetic approaches have expanded to include strategies for accessing enantioenriched fluorinated piperidines through auxiliary-based methods, demonstrating the maturation of this field and its readiness for practical applications. The historical development trajectory shows a clear progression from fundamental studies of fluorine incorporation to sophisticated protocols capable of producing complex fluorinated heterocycles with precise stereochemical control.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its representation of advanced molecular design principles that combine multiple functional elements to achieve desired chemical and biological properties. Piperidine derivatives constitute one of the most abundant heterocyclic frameworks in pharmaceutical compounds, with research indicating that piperidine is the most prevalent saturated nitrogen heterocycle found in marketed drugs.

The incorporation of fluorine atoms into heterocyclic structures has become a cornerstone strategy in modern medicinal chemistry, with nearly one-quarter of all small-molecule drugs containing at least one fluorine atom. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and strong carbon-fluorine bond, enable precise modulation of molecular properties such as metabolic stability, membrane permeability, and protein binding affinity. The strategic placement of fluorine in the 3-position of the benzyl substituent in this compound exemplifies how synthetic chemists can fine-tune molecular properties through careful structural design.

Research investigations have demonstrated that fluorinated piperidines exhibit distinctive conformational behaviors that can influence their biological activity profiles. The gauche orientation preference of carbon-fluorine bonds relative to adjacent nitrogen-hydrogen bonds in protonated piperidines leads to enhanced basicity compared to non-fluorinated analogs. This phenomenon has been exploited in drug discovery programs where modulation of nitrogen basicity is crucial for optimizing pharmacological properties and reducing undesired side effects.

The heterocyclic chemistry significance extends to the compound's potential as a synthetic building block for more complex molecular architectures. The benzyloxy substituent provides a handle for further functionalization through established organic transformations, while the fluorine atom serves as both a bioisostere for hydrogen and a directing group for subsequent synthetic manipulations. This dual functionality positions the compound as a versatile intermediate in the construction of sophisticated heterocyclic libraries for biological screening and drug discovery applications.

| Heterocyclic Feature | Significance | Impact |

|---|---|---|

| Piperidine Core | Most abundant saturated N-heterocycle in drugs | Enhanced drug-like properties |

| Fluorine Substitution | Modulates electronic properties | Improved metabolic stability |

| Benzyloxy Linker | Provides synthetic versatility | Enables further functionalization |

| Hydrochloride Salt | Enhances solubility and stability | Improved pharmaceutical properties |

Position within Benzyloxypiperidine Chemical Family

Within the benzyloxypiperidine chemical family, this compound occupies a distinctive position as a fluorine-containing analog that demonstrates how systematic structural modifications can generate compounds with enhanced properties relative to their non-fluorinated counterparts. The benzyloxypiperidine family encompasses a broad range of compounds featuring benzyl ether linkages to piperidine rings at various positions, with substitution patterns on both the benzyl and piperidine components providing opportunities for property optimization.

Comparative analysis within this chemical family reveals that the 3-fluorobenzyl substitution pattern offers specific advantages in terms of electronic properties and potential biological activity. The meta-fluorine positioning provides an optimal balance between electronic activation and steric accessibility, avoiding the strong electron-withdrawing effects that might result from ortho or para substitution patterns while still providing the desired fluorine-mediated property enhancements. Research on related compounds such as 3-(4-fluorobenzyl)piperidine hydrochloride and other positional isomers demonstrates the importance of fluorine positioning in determining overall molecular behavior.

The structural relationship to other members of the benzyloxypiperidine family, including compounds with different halogen substitutions or alternative aromatic substitution patterns, provides insights into structure-activity relationships within this chemical space. Compounds such as 2-(benzyloxy)pyridine and 3-(benzyloxy)pyridine serve as structural analogs that lack the saturated piperidine ring system, highlighting the importance of the heterocycle saturation state in determining chemical and biological properties.

The position of this compound within the broader benzyloxypiperidine family is further defined by its synthetic accessibility and potential for derivatization. The compound serves as a representative example of how modern synthetic methodology can provide access to structurally complex heterocycles that combine multiple pharmacophoric elements. The presence of both the fluorinated aromatic system and the saturated nitrogen heterocycle positions this compound as a valuable scaffold for further medicinal chemistry exploration and optimization.

Propriétés

IUPAC Name |

4-[(3-fluorophenyl)methoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKABUBUMDAHWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-((3-Fluorobenzyl)oxy)piperidine hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

4-((3-Fluorobenzyl)oxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 4-((3-Fluorobenzyl)oxy)piperidine hydrochloride can be categorized into several key areas:

Medicinal Chemistry

- Drug Development : This compound serves as a precursor in the synthesis of potential therapeutic agents. Its unique structure allows for modifications that can enhance biological activity against specific targets.

- Neuropharmacology : Research indicates interactions with neurotransmitter systems, particularly dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .

- Inhibition of Transporters : The compound has been studied for its inhibitory potency against serotonin transporters (SERT), which are crucial in regulating mood and anxiety. Similar compounds have shown significant inhibition, indicating potential antidepressant properties .

- Antiviral Properties : Analogous derivatives have demonstrated effectiveness against viral proteases, highlighting their potential as antiviral agents, particularly in the context of emerging viral infections.

Chemical Synthesis

- Building Block in Organic Synthesis : It is utilized as a building block for synthesizing more complex molecules in organic chemistry. Its ether functionality provides versatility in creating derivatives with varied biological activities .

Case Studies and Research Findings

- Study on Neurotransmitter Interactions :

-

Antiviral Activity Evaluation :

- Research demonstrated that derivatives similar to this compound effectively inhibited viral proteases, showcasing their potential as antiviral agents against various pathogens.

- Synthesis and Structure-Activity Relationship Studies :

Mécanisme D'action

The mechanism of action of 4-((3-Fluorobenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Substituent Effects: Fluorine vs. Other Halogens

The electronic and steric properties of halogen substituents significantly influence pharmacological and physicochemical properties.

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 4-((3-Fluorobenzyl)oxy)piperidine HCl | F (meta) | C₁₂H₁₇ClFNO | 245.72 | Enhanced metabolic stability, moderate lipophilicity |

| 4-((3-Chlorobenzyl)oxy)piperidine HCl | Cl (meta) | C₁₂H₁₇Cl₂NO | 262.18 | Increased electron-withdrawing effect; higher steric bulk than F |

| 4-((4-Fluorobenzyl)oxy)piperidine HCl | F (para) | C₁₂H₁₇ClFNO | 245.72 | Altered binding geometry due to para substitution; potential selectivity |

| 4-[(4-Chlorobenzyl)oxy]piperidine HCl | Cl (para) | C₁₂H₁₇Cl₂NO | 262.18 | Greater steric hindrance and lipophilicity compared to fluorine analogs |

Key Findings :

Trifluoromethyl vs. Fluorine Substituents

The trifluoromethyl (-CF₃) group introduces greater hydrophobicity and steric bulk compared to fluorine.

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-((3-Fluorobenzyl)oxy)piperidine HCl | -F | C₁₂H₁₇ClFNO | 245.72 |

| 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl | -CF₃ (meta) | C₁₂H₁₄ClF₃NO | 295.70 |

Key Findings :

Piperidine Derivatives with Varied Aromatic Moieties

Modifications to the aromatic ring or piperidine linkage alter pharmacological profiles.

| Compound Name | Aromatic Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-((3-Fluorobenzyl)oxy)piperidine HCl | 3-Fluorobenzyl | C₁₂H₁₇ClFNO | 245.72 |

| 4-(3-Fluorophenyl)piperidine HCl | 3-Fluorophenyl | C₁₁H₁₅ClFN | 215.69 |

| 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl | Phenyl-triazole | C₁₃H₁₇ClN₄ | 264.75 |

Key Findings :

- 4-(3-Fluorophenyl)piperidine HCl lacks the benzyloxy linker, reducing conformational flexibility but increasing rigidity, which may enhance selectivity for specific receptors (e.g., sigma-1) .

- The triazole-containing analog introduces a heterocyclic ring, enabling hydrogen bonding and π-π stacking interactions absent in the target compound .

Activité Biologique

4-((3-Fluorobenzyl)oxy)piperidine hydrochloride is a piperidine derivative notable for its potential biological activity, particularly in the realms of cancer therapy and neuropharmacology. This compound is characterized by the presence of a 3-fluorobenzyl ether group, which may influence its interaction with biological targets. This article reviews the existing literature on its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H16ClFNO. Its structure features a piperidine ring substituted with a 3-fluorobenzyl ether, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have indicated that piperidine derivatives can exhibit significant anticancer activity. For instance, compounds related to 4-((3-Fluorobenzyl)oxy)piperidine have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

| Compound | Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|---|

| 8b | MDA-MB231 | 42.5 | High |

| 8o | HCT116 | 64.3 | Moderate |

| 8n | Mia-PaCa2 | 68.4 | Moderate |

These results highlight that while some derivatives exhibit potent activity against specific cancer types, others show moderate effects, suggesting that structural modifications could enhance efficacy .

The mechanism by which piperidine derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The incorporation of fluorinated groups, such as in 4-((3-Fluorobenzyl)oxy)piperidine, may enhance binding affinity to biological targets due to increased lipophilicity and altered electronic properties .

Neuropharmacological Activity

Piperidine derivatives have also been explored for their neuropharmacological potential. For example, studies indicate that certain piperidine compounds can inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer’s disease treatment .

Case Studies

- Cancer Cell Line Studies : A series of experiments were conducted to evaluate the anticancer activity of various piperidine derivatives, including those structurally similar to 4-((3-Fluorobenzyl)oxy)piperidine. The findings revealed that specific structural modifications significantly impacted cytotoxicity against breast cancer cell lines.

- Neuroprotective Effects : In a separate study focusing on neuroprotection, compounds featuring the piperidine moiety demonstrated improved brain exposure and dual inhibition of AChE and BuChE, suggesting their potential utility in treating cognitive disorders .

Q & A

Q. What synthetic strategies are recommended for preparing 4-((3-Fluorobenzyl)oxy)piperidine hydrochloride, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React piperidin-4-ol with 3-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

- Step 2 : Purify intermediates via column chromatography or recrystallization.

- Key Parameters : Solvent polarity (DMF vs. THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 piperidin-4-ol to benzyl chloride) critically impact yield. Oxidation or reduction steps may require agents like NaBH₄ or H₂O₂, depending on functional group stability .

- Validation : Monitor reaction progress using TLC or LC-MS. Final product purity (>95%) can be confirmed via HPLC .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify characteristic signals (e.g., piperidine ring protons at δ 1.5–3.0 ppm, fluorobenzyl aromatic protons at δ 6.8–7.4 ppm).

- LC-MS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z ~270).

- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

- Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography .

Advanced Research Questions

Q. How can contradictory data on the biological activity of fluorinated piperidine derivatives be resolved?

- Methodological Answer : Contradictions may arise from assay conditions or stereochemical variations. Strategies include:

- Orthogonal Assays : Compare receptor binding (e.g., σ-1 or NMDA receptors) with functional assays (e.g., cAMP modulation) .

- Enantiomer Separation : Use chiral HPLC to isolate enantiomers and test activity individually, as seen in studies on paroxetine derivatives .

- Dose-Response Curves : Evaluate EC₅₀/IC₅₀ values across a wide concentration range (10⁻¹²–10⁻⁶ M) to identify non-linear effects .

Q. What computational approaches optimize pharmacokinetic properties of this compound analogs?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., opioid or serotonin receptors). Adjust substituents (e.g., replacing 3-fluoro with 4-fluoro) to enhance fit .

- QSAR Modeling : Corrogate substituent electronegativity (fluorine’s Hammett σ value) with logP and bioavailability .

- ADMET Prediction : Tools like SwissADME estimate blood-brain barrier permeability and hepatic clearance, guiding structural modifications .

Q. How can reaction conditions be optimized for scalable synthesis without compromising stereochemical purity?

- Methodological Answer :

- Catalytic Systems : Transition from stoichiometric bases (e.g., NaOH) to catalytic phase-transfer agents (e.g., TBAB) to reduce side reactions .

- Flow Chemistry : Implement continuous flow reactors for precise temperature control and faster mixing, improving reproducibility .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Data Contradiction and Validation

Q. Why do fluorinated piperidine derivatives exhibit variable solubility in aqueous vs. organic solvents?

- Methodological Answer : Solubility discrepancies stem from protonation states and counterion effects:

- pH Adjustment : The hydrochloride salt increases water solubility at neutral pH due to Cl⁻ dissociation. Freebase forms are lipid-soluble .

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays to balance solubility and biological compatibility .

- Validation : Measure partition coefficients (logD at pH 7.4) via shake-flask methods .

Safety and Handling Protocols

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure. Use fume hoods for weighing .

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.